2-(Hydroxymethyl)-2-methylpentanal

Description

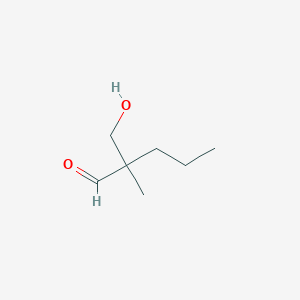

2-(Hydroxymethyl)-2-methylpentanal is a branched aldehyde with the molecular formula C₇H₁₄O₂, derived from pentanal (a five-carbon aldehyde). Its structure features a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group attached to the second carbon of the aldehyde backbone. This compound is hypothesized to exhibit reactivity typical of aldehydes (e.g., nucleophilic additions) and hydroxyl groups (e.g., hydrogen bonding, esterification). The analysis below relies on comparisons with structurally related compounds.

Properties

CAS No. |

1634-71-5 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)-2-methylpentanal |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h5,9H,3-4,6H2,1-2H3 |

InChI Key |

FKNUYPBTCINVEP-UHFFFAOYSA-N |

SMILES |

CCCC(C)(CO)C=O |

Canonical SMILES |

CCCC(C)(CO)C=O |

Synonyms |

2-Hydroxymethyl-2-methylpentanal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The following table summarizes key structural features of 2-(Hydroxymethyl)-2-methylpentanal and related aldehydes/ketones:

*Hypothetical compound; data inferred from structural analogs.

Key Observations:

In 3-Hydroxy-2-methylpentanal, the hydroxyl and methyl groups are on adjacent carbons, likely reducing steric hindrance compared to the target compound’s co-located substituents .

Molecular Weight and Solubility :

- Higher molecular weight (130.18 g/mol) compared to analogs like 2-methylpentanal (100.16 g/mol) suggests increased hydrophobicity, but the hydroxymethyl group may enhance water solubility.

Chemical Reactivity and Stability

- Aldehyde Reactivity : The aldehyde group is prone to oxidation (forming carboxylic acids) and nucleophilic additions (e.g., forming imines or acetals). Steric hindrance from the methyl and hydroxymethyl groups on C2 may slow these reactions compared to less-substituted aldehydes like 2-methylpentanal .

- Hydroxymethyl Group : This group can participate in esterification or etherification reactions. Similar hydroxylated aldehydes (e.g., 3-Hydroxy-2-methylpentanal) are intermediates in organic synthesis, though their stability depends on substituent positions .

Preparation Methods

Molecular Characteristics and Industrial Relevance

2-Methyl-2-pentenal (C₆H₁₀O) is an α,β-unsaturated aldehyde characterized by a conjugated double bond between C2 and C3, with methyl and pentyl substituents. This structure confers reactivity in Michael additions, Diels-Alder reactions, and hydrogenation processes. Industrially, it serves as a key intermediate for producing 2-methylpentanal (a floral fragrance component) and 2-methyl-2-pentanol (a solvent).

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The synthesis proceeds via a crossed aldol condensation between propionaldehyde (propanal) and acetic acid derivatives, mediated by nitrogenous organic bases. The mechanism involves three stages:

-

Base activation : The nitrogenous base deprotonates propionaldehyde, generating an enolate ion.

-

Nucleophilic attack : The enolate attacks the carbonyl carbon of acetic acid, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated aldehyde.

A critical advantage of this pathway is the avoidance of strong inorganic bases (e.g., NaOH), which often lead to side reactions such as Cannizzaro disproportionation.

Catalytic Systems and Reaction Engineering

Nitrogenous Organic Base Catalysts

The patent CN103613488A identifies pyrrolidine, piperidine, and morpholine as optimal catalysts due to their balanced basicity and steric accessibility. Comparative performance data are summarized below:

| Catalyst | Molar Ratio (Propionaldehyde:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | 1:0.05 | 10–15 | 4 | 95.3 |

| Piperidine | 1:0.025 | 20–25 | 0.5 | 96.4 |

| Morpholine | 1:0.025 | 20–25 | 2 | 96.9 |

| Pyrrole | 1:0.25 | 25–30 | 3.5 | 95.0 |

Pyrrolidine achieves near-quantitative yields at low temperatures (10–15°C), while piperidine enables faster reactions (0.5 hours) under ambient conditions. Morpholine strikes a balance between reaction speed and selectivity.

Process Design and Purification Strategies

Reaction Workflow

The patented method follows a streamlined protocol:

-

Mixing : Propionaldehyde and catalyst are combined in a three-necked flask equipped with an agitator and thermometer.

-

Acid addition : Acetic acid is dripped into the mixture over 0.5–1 hour, maintaining temperatures between 10–30°C.

-

Aging : The reaction mixture is stirred for 0.5–6 hours to complete dehydration.

-

Quenching : Water (15–30 wt% of total mass) is added to terminate the reaction.

-

Phase separation : The crude product separates into an organic layer (2-methyl-2-pentenal) and aqueous phase (catalyst recovery).

Distillation and Product Refinement

Vacuum distillation (77–78.5°C at 100 mmHg) purifies the crude product, achieving ≥98% purity. Gas chromatography (GC) analysis of the distillate reveals minimal residual propionaldehyde (<0.8%) and high selectivity (>96.5%). Mass spectrometry confirms the molecular identity with characteristic fragments at m/z 98 (base peak, [M–H]⁺), 83, 69, and 41.

Comparative Analysis of Embodiments

Four optimized embodiments from CN103613488A illustrate the versatility of the method:

Embodiment 1 (Pyrrolidine catalyst)

-

Conditions : 10–15°C, 4 hours, 1:0.05 propionaldehyde:pyrrolidine ratio

-

Outcome : 95.3% yield, 98.6% purity post-distillation

Embodiment 2 (Piperidine catalyst)

-

Conditions : 20–25°C, 0.5 hours, 1:0.025 propionaldehyde:piperidine ratio

-

Outcome : 96.4% yield, 97.8% purity

Embodiment 3 (Morpholine catalyst)

-

Conditions : 20–25°C, 2 hours, 1:0.025 propionaldehyde:morpholine ratio

-

Outcome : 96.9% yield, 97.5% purity

Embodiment 4 (Pyrrole catalyst)

-

Conditions : 25–30°C, 3.5 hours, 1:0.25 propionaldehyde:pyrrole ratio

-

Outcome : 95.0% yield, 98.1% purity

Notably, piperidine and morpholine enable faster reactions without compromising yield, making them preferable for scale-up.

Industrial Scalability and Environmental Considerations

Catalyst Recycling

The aqueous phase from phase separation contains recoverable catalyst. Treatment with 30 wt% NaOH regenerates the free base, which partitions into the organic layer for reuse. This closed-loop system reduces waste and raw material costs.

Energy Efficiency Metrics

-

Energy intensity : 0.8–1.2 kWh/kg product (primarily for agitation and distillation)

-

Carbon efficiency : 92–95% (based on propionaldehyde input)

The solvent-free design and ambient temperature operation make this method superior to traditional high-temperature aldol processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-2-methylpentanal, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Aldol Condensation : React 2-methylpentanal (α-methylvaleraldehyde) with formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group. Monitor reaction progress via TLC and optimize pH to minimize side reactions (e.g., over-oxidation) .

- Hydroxymethylation via Grignard Reagents : Use formaldehyde and a methyl Grignard reagent (e.g., CH₃MgBr) in THF, followed by careful quenching to isolate the product. Control temperature to avoid polymerization .

- Purification : Employ fractional distillation (anticipated boiling point ~160–180°C based on analogs like 2-methyl-2-heptanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Key Techniques :

- NMR :

- ¹H NMR : Look for aldehyde proton (δ 9.5–10.0 ppm), hydroxymethyl -CH₂OH (δ 3.5–4.0 ppm), and methyl groups (δ 1.0–1.5 ppm).

- ¹³C NMR : Aldehyde carbon (δ ~200 ppm), hydroxymethyl carbon (δ ~60–70 ppm), and quaternary carbon (δ ~35–45 ppm) .

- IR : Strong absorption for aldehyde C=O (~1720 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 130 (C₇H₁₂O₂) and fragmentation patterns (e.g., loss of -CH₂OH) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Protocol :

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group.

- Use amber glass vials to avoid light-induced degradation.

- Avoid contact with strong acids/bases, which may trigger condensation or tautomerization .

Advanced Research Questions

Q. How does the steric environment of the hydroxymethyl group in this compound influence its reactivity in nucleophilic addition reactions compared to analogous aldehydes?

- Mechanistic Insight :

- The bulky hydroxymethyl and methyl groups create steric hindrance, slowing nucleophilic attack at the aldehyde carbon.

- Compare kinetics with 2-methylpentanal (no hydroxymethyl group) using UV-Vis or NMR to quantify rate differences. Computational modeling (DFT) can map transition-state geometries .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound across different studies?

- Analytical Workflow :

- Boiling Point : Validate via differential scanning calorimetry (DSC) and compare with structurally similar compounds (e.g., 2-methyl-2-heptanol: 159.4°C) .

- Solubility : Use shake-flask method with HPLC quantification in water, ethanol, and hexane. Cross-reference with logP predictions (e.g., PubChem data for analogs) .

Q. How can computational chemistry methods predict the tautomeric behavior of this compound in various solvents?

- Modeling Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate keto-enol tautomer stability.

- Solvent effects (e.g., water vs. toluene) can be modeled using the polarizable continuum model (PCM). Compare with experimental NMR data in D₂O and CDCl₃ .

Q. What metabolic pathways might this compound undergo in enzymatic studies, and how can its intermediates be tracked?

- Experimental Design :

- Incubate with liver microsomes or purified dehydrogenases (e.g., ALDH).

- Use LC-MS to detect oxidation products (e.g., 2-(hydroxymethyl)-2-methylpentanoic acid) or Schiff base adducts with amines .

Data Contradiction Analysis

Q. Why do studies report varying yields for this compound synthesis, and how can reproducibility be improved?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.